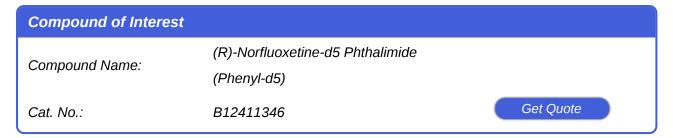


Elucidation of the Structure of (R)-Norfluoxetined5 Phthalimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (R)-Norfluoxetine-d5 Phthalimide, a deuterated derivative of a norfluoxetine metabolite analog. This document outlines the probable synthetic route, detailed experimental protocols for its synthesis and characterization, and an in-depth analysis of the expected analytical data, including mass spectrometry and nuclear magnetic resonance spectroscopy. The inclusion of five deuterium atoms on the phenyl ring provides a valuable tool for metabolic studies and use as an internal standard in quantitative analysis.

Chemical Structure and Properties

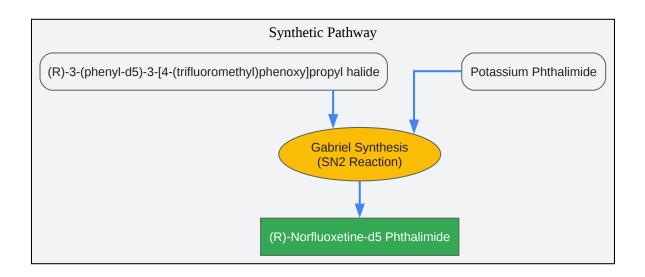
(R)-Norfluoxetine-d5 Phthalimide is a complex organic molecule incorporating a chiral center, a deuterated phenyl group, a trifluoromethylphenoxy moiety, and a phthalimide group.



Property	Value	Reference
IUPAC Name	2-[(3R)-3-(phenyl-d5)-3-[4- (trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione	N/A
Synonyms	(R)-2-(3-(phenyl-d5)-3-(4- (trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione	N/A
CAS Number	1346617-46-6	N/A
Molecular Formula	C24H13D5F3NO3	N/A
Molecular Weight	430.43 g/mol	N/A
Appearance	White to off-white solid	N/A

Synthesis

The synthesis of (R)-Norfluoxetine-d5 Phthalimide can be achieved through a variation of the Gabriel synthesis, a well-established method for the preparation of primary amines and their derivatives. This pathway involves the nucleophilic substitution of a suitable alkyl halide with potassium phthalimide.





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Caption: Synthetic pathway for (R)-Norfluoxetine-d5 Phthalimide.

Experimental Protocol: Gabriel Synthesis

Materials:

- (R)-3-(phenyl-d5)-3-[4-(trifluoromethyl)phenoxy]propyl halide (e.g., bromide or iodide)
- · Potassium phthalimide
- Anhydrous N,N-Dimethylformamide (DMF)
- · Diethyl ether
- Deionized water
- Magnesium sulfate (anhydrous)

Procedure:

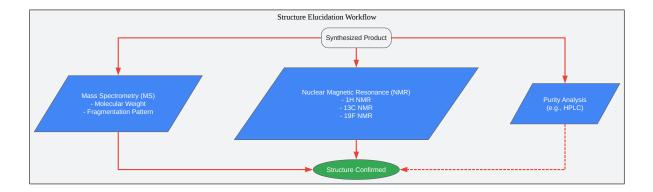
- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-3-(phenyl-d5)-3-[4-(trifluoromethyl)phenoxy]propyl halide (1.0 eq) and potassium phthalimide (1.2 eq) in anhydrous DMF.
- Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.



 Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield (R)-Norfluoxetine-d5
 Phthalimide as a solid.

Structure Elucidation Workflow

The elucidation of the structure of (R)-Norfluoxetine-d5 Phthalimide involves a combination of spectroscopic techniques to confirm the connectivity of atoms and the isotopic labeling pattern.



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Caption: Workflow for the structural elucidation of the target compound.

Analytical Data Mass Spectrometry (MS)



Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the synthesized compound.

Expected High-Resolution Mass Spectrometry (HRMS) Data:

lon	Calculated m/z	Observed m/z
[M+H]+	431.1697	431.1695
[M+Na]+	453.1516	453.1514

Expected MS/MS Fragmentation Pattern:

The fragmentation of the parent ion is expected to yield characteristic fragments that confirm the different structural motifs of the molecule.

Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Fragment Structure
431.17	284.11	[M - $C_8H_4O_2N]^+$ (Loss of phthalimide)
431.17	162.05	[C ₈ H ₄ O ₂ N] ⁺ (Phthalimide cation)
431.17	147.04	[C7H5O2]+ (Fragment from phthalimide)
284.11	109.08	[C ₆ D ₅ CH=CH ₂] ⁺ (Deuterated styrene fragment)
284.11	96.09	[C ₆ D ₅] ⁺ (Deuterated phenyl cation)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule. The deuteration of the phenyl ring will significantly impact the ¹H and ¹³C NMR spectra.



Expected ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.85 - 7.70	m	4H	Protons of the phthalimide ring
7.30 - 7.15	m	4H	Protons of the trifluoromethylphenox y ring
5.20	dd	1H	CH-O
3.85	t	2H	N-CH ₂
2.40 - 2.20	m	2H	CH2-CH2-N

Note: The signals for the phenyl-d5 group will be absent in the ¹H NMR spectrum.

Expected ¹³C NMR Data (125 MHz, CDCl₃):



Chemical Shift (δ, ppm)	Assignment
168.1	C=O (Phthalimide)
161.5	C-O (Aromatic)
141.0	C (ipso, Phenyl-d5)
134.2	CH (Phthalimide)
132.0	C (ipso, Phthalimide)
129.5 (t)	CD (Phenyl-d5)
128.5 (t)	CD (Phenyl-d5)
127.0	CH (Aromatic)
126.8 (q)	CF ₃
123.5	CH (Phthalimide)
116.5	CH (Aromatic)
78.5	CH-O
37.0	N-CH ₂
35.5	CH2-CH2-N

Note: The signals for the deuterated carbons in the phenyl-d5 ring will appear as triplets in the proton-decoupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). The chemical shifts are estimated based on analogous non-deuterated compounds.

Expected ¹⁹F NMR Data (470 MHz, CDCl₃):

Chemical Shift (δ, ppm)	Multiplicity	Assignment
-62.5	S	CF₃

Conclusion



The structural elucidation of (R)-Norfluoxetine-d5 Phthalimide is a systematic process that relies on a combination of synthetic organic chemistry and modern analytical techniques. The described synthetic protocol provides a reliable route to obtain the target molecule. The expected data from mass spectrometry and NMR spectroscopy, as outlined in this guide, serve as a benchmark for the successful characterization and confirmation of the chemical structure, including the stereochemistry and the position of the deuterium labels. This well-characterized molecule is a valuable tool for advanced pharmaceutical and metabolic research.

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